molecular formula C9H7ClN2S B1479238 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine CAS No. 2090254-30-9

4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine

Cat. No. B1479238
CAS RN: 2090254-30-9
M. Wt: 210.68 g/mol
InChI Key: UWHMLCFHJWICMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” were not found, pyrimidines can generally be synthesized using organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring via a methylene bridge. The thiophene ring is a five-membered ring with one sulfur atom.


Physical And Chemical Properties Analysis

“4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” is a solid compound . It has a molecular weight of 210.68 g/mol.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Drug Synthesis

“4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” can be used in the synthesis of new pyrimidine derivatives using organolithium reagents . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Antimicrobial Applications

Thiophene derivatives, including “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine”, have shown antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Applications

Thiophene derivatives have shown analgesic and anti-inflammatory properties . This suggests that “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” could potentially be used in the development of new analgesic and anti-inflammatory drugs.

Antihypertensive Applications

Thiophene derivatives have shown antihypertensive properties . This suggests that “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” could potentially be used in the development of new antihypertensive drugs.

Antitumor Applications

Thiophene derivatives have shown antitumor activity . This suggests that “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” could potentially be used in the development of new antitumor drugs.

properties

IUPAC Name

4-chloro-6-(thiophen-2-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHMLCFHJWICMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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